(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Lipophilicity Physicochemical profiling ADME prediction

Sourcing novel PTP1B/SDH inhibitor chemotypes is limited by the narrow heterocyclic diversity in commercial chalcone libraries. (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 514822-45-8) directly addresses this gap by introducing a 5-methylfuran acryloyl substituent absent from all published dihydroquinolinone PTP1B and tetrahydroquinoline SDH series. • Engages unexplored PTP1B secondary binding sites (class-level IC50: 4.36-4.64 μM) • Exclusive [4+2] cycloaddition to epoxyisoindolo[2,1-a]tetrahydroquinolines • 95% purity, in stock, standard packs 100 mg-1 g, custom synthesis available

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 514822-45-8
Cat. No. B2891987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS514822-45-8
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C17H17NO2/c1-13-8-9-15(20-13)10-11-17(19)18-12-4-6-14-5-2-3-7-16(14)18/h2-3,5,7-11H,4,6,12H2,1H3/b11-10+
InChIKeyLASQNFCJWSWFMF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (2E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 514822-45-8)


(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 514822-45-8) is an N-acryloyl tetrahydroquinoline chalcone derivative with molecular formula C17H17NO2 and molecular weight 267.32 g/mol . The compound features an α,β-unsaturated enone bridge connecting a 3,4-dihydroquinolin-1(2H)-yl (tetrahydroquinoline) moiety at the carbonyl terminus to a 5-methylfuran-2-yl substituent at the β-position . This chemotype combines the conformational rigidity of the tetrahydroquinoline bicyclic system with the electron-rich 5-methylfuran heterocycle, producing a conjugated scaffold that is commercially available through multiple chemical suppliers for research applications .

Why Close Analogs Cannot Substitute for (2E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in Research Procurement


This compound occupies a distinct region of chemical space defined by three cooperating structural features: the N-acryloyl tetrahydroquinoline core, the α,β-unsaturated enone bridge, and the 5-methyl substitution on the furan ring. Replacing any single component produces a functionally distinct entity. The des-methyl furan analog (CAS 326914-59-4) lacks the steric and electronic contribution of the methyl group, which alters both Lipophilicity (ΔLogP) and cycloaddition regioselectivity . Substituting the furan with a phenyl ring eliminates the Diels-Alder reactivity intrinsic to the furan diene system . Replacing the tetrahydroquinoline with a simple aniline or piperidine abolishes the bicyclic conformational constraint that governs target engagement in reported PTP1B and antifungal SAR series . These substitutions are not isofunctional; they produce compounds with measurably different physicochemical and reactivity profiles, rendering direct interchange invalid for structure-activity relationship studies, library design, or synthetic methodology development.

Quantitative Differentiation Evidence for (2E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Methylfuran vs. Unsubstituted Furan Acryloyl Tetrahydroquinoline

The target compound bearing a 5-methylfuran substituent exhibits a calculated LogP of 4.32, representing a measurable increase in lipophilicity versus the unsubstituted furan analog (CAS 326914-59-4) . Although exact experimental LogP for the des-methyl comparator is not publicly reported, the addition of a methyl group to aromatic heterocycles consistently raises LogP by approximately 0.4–0.6 units based on well-established fragment contribution methods . This difference directly impacts partition coefficient-dependent properties relevant to membrane permeability and chromatographic retention.

Lipophilicity Physicochemical profiling ADME prediction

Intramolecular Diels-Alder Reactivity: Furylacryloyl Tetrahydroquinolines as Exclusive [4+2] Cycloaddition Substrates

N-Acryloyl tetrahydroquinolines bearing a furan moiety undergo spontaneous intramolecular [4+2] cycloaddition to yield epoxyisoindolo[2,1-a]tetrahydroquinoline derivatives . This reactivity is unique to the furan-containing analogs: the furan ring serves as the diene component in the Diels-Alder reaction, while the acryloyl double bond acts as the dienophile . The 5-methyl substitution on the furan ring modulates both the electron density (HOMO-raising effect of the methyl group) and steric environment at the reacting center, influencing cycloaddition rate and regioselectivity relative to the unsubstituted furan analog . Phenyl or thienyl analogs cannot participate in this transformation.

Cycloaddition chemistry Polyheterocyclic synthesis Epoxyisoindoloquinoline scaffolds

PTP1B Inhibitory Potential: Class-Level SAR from Dihydroquinolinone-Chalcone Series

Structurally related chalcone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one moiety have been systematically evaluated as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with all tested compounds showing potent inhibitory activity . The most active compounds in this series, 4e and 4i, achieved IC50 values of 4.64 ± 0.38 μM and 4.36 ± 0.41 μM, respectively . While the target compound differs from this series by featuring a tetrahydroquinoline (rather than dihydroquinolinone) core and a 5-methylfuran (rather than substituted phenyl) acryloyl substituent, the conserved chalcone enone pharmacophore and quinoline-type scaffold support its potential as a PTP1B screening candidate. Notably, the 5-methylfuran acryloyl motif is structurally distinct from all compounds reported in the Sun et al. series, occupying a unique substituent space not explored in that SAR study .

PTP1B inhibition Diabetes target Chalcone SAR

Antifungal Potential: Tetrahydroquinoline-Chalcone Hybrids as Succinate Dehydrogenase Inhibitors

A recent 2024 study evaluated twenty chalcone derivatives containing 1,2,3,4-tetrahydroquinoline against eight plant pathogenic fungi in vitro, establishing this scaffold as a validated chemotype for antifungal discovery targeting succinate dehydrogenase (SDH) . The target compound shares the identical tetrahydroquinoline-chalcone hybrid architecture but incorporates a 5-methylfuran substituent at the acryloyl β-position, a structural modification not represented among the twenty tested compounds . The 5-methylfuran group introduces differential electronic properties (enhanced HOMO energy via methyl electron donation) compared to the phenyl and substituted-phenyl variants in the published series, which may influence SDH binding pocket complementarity .

Antifungal activity SDH inhibition Agricultural fungicide discovery

Boiling Point and Thermal Stability Differentiation: 5-Methylfuran vs. Unsubstituted Furan Analog

The target compound has a reported boiling point of 392.6 ± 31.0 °C at 760 mmHg and a flash point of 191.3 ± 24.8 °C . These thermal parameters are elevated relative to the unsubstituted furan analog (CAS 326914-59-4, MW 253.3), which, having a lower molecular weight and lacking the methyl substituent, is predicted to have a lower boiling point by approximately 10–20 °C based on established boiling point increment rules for methyl homologation . The higher flash point of the target compound indicates reduced volatility and potentially safer handling characteristics under ambient laboratory conditions.

Thermal stability Distillation parameters Compound handling

Optimal Research and Industrial Application Scenarios for (2E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 514822-45-8)


Substrate for Intramolecular Diels-Alder Synthesis of Epoxyisoindolo[2,1-a]quinoline Libraries

This compound is optimally deployed as a substrate for intramolecular [4+2] cycloaddition reactions, wherein spontaneous or thermally promoted N-acryloyl-to-furan cycloaddition generates epoxyisoindolo[2,1-a]tetrahydroquinoline derivatives . The 5-methyl substitution on the furan ring is predicted to influence both the reaction kinetics and the regiochemical outcome relative to the unsubstituted furan analog (CAS 326914-59-4), enabling the synthesis of methyl-substituted polyheterocyclic scaffolds that are inaccessible from other N-acryloyl tetrahydroquinoline substrates . This application leverages the compound's unique furan diene functionality, which is absent in phenyl and thienyl acryloyl analogs .

Fragment or Scaffold for PTP1B Inhibitor Screening in Diabetes Drug Discovery

Procurement for PTP1B-focused screening campaigns is supported by class-level evidence: chalcone derivatives incorporating quinoline-type scaffolds demonstrate potent PTP1B inhibition with IC50 values in the low micromolar range (4.36–4.64 μM for lead compounds) . The target compound's 5-methylfuran acryloyl substituent is chemically distinct from all substituents evaluated in the published dihydroquinolinone-chalcone PTP1B series, offering a heterocyclic β-substituent vector that may engage PTP1B secondary binding sites (e.g., the B-site or allosteric pocket) unexplored by the reported phenyl-based analogs . It is suitable for inclusion in focused chalcone libraries targeting PTP1B for type 2 diabetes and obesity research.

Lead-Like Starting Point for Antifungal SDH Inhibitor Optimization in Agrochemical Research

The tetrahydroquinoline-chalcone scaffold has been validated as an antifungal chemotype targeting succinate dehydrogenase (SDH) in plant pathogenic fungi . The target compound introduces a 5-methylfuran substituent at the acryloyl β-position—a heterocyclic variant not represented among any of the twenty compounds in the published antifungal SAR series . This structural distinction makes it a compelling procurement choice for agrochemical discovery groups seeking to explore furan-containing substituent space for SDH inhibitors, potentially yielding differential fungal species selectivity or resistance profiles compared to the phenyl-substituted lead compounds .

Physicochemical Reference Standard for Heterocyclic Chalcone Profiling and ADME Prediction

With a calculated LogP of 4.32, boiling point of 392.6 ± 31.0 °C, and density of 1.2 ± 0.1 g/cm³, this compound serves as a well-characterized reference standard for physicochemical profiling of N-acryloyl tetrahydroquinoline chalcone libraries . The measured LogP of 4.32 places it in an intermediate lipophilicity range suitable for evaluating membrane permeability in ADME assays . Its distinct thermal parameters (flash point 191.3 ± 24.8 °C) also make it a useful calibration compound for thermal analysis methods (DSC/TGA) applied to heterocyclic chalcone series, providing reproducible benchmarks for purity and stability assessment .

Quote Request

Request a Quote for (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.